molecular formula C12H20F4N2O6 B4891515 N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide

N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide

Cat. No.: B4891515
M. Wt: 364.29 g/mol
InChI Key: IFPLCSAVGQUXED-UHFFFAOYSA-N
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Description

N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide is a synthetic organic compound characterized by its unique structure, which includes two hydroxyl groups and four fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluorobutanediamide with 1,3-dihydroxy-2-methylpropan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)propanediamide
  • N,N’-bis(1-chloro-2-methylpropan-2-yl)oxamide

Uniqueness

N,N’-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide stands out due to the presence of fluorine atoms, which impart unique properties such as increased stability and reactivity. This makes it particularly useful in applications where these characteristics are desirable.

Properties

IUPAC Name

N,N'-bis(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3-tetrafluorobutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F4N2O6/c1-9(3-19,4-20)17-7(23)11(13,14)12(15,16)8(24)18-10(2,5-21)6-22/h19-22H,3-6H2,1-2H3,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPLCSAVGQUXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)C(C(C(=O)NC(C)(CO)CO)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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